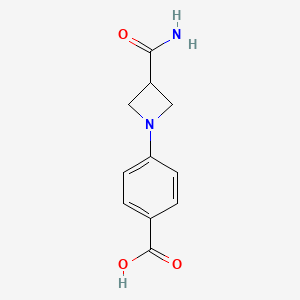

4-(3-Carbamoylazetidin-1-yl)benzoic acid

説明

4-(3-Carbamoylazetidin-1-yl)benzoic acid is a benzoic acid derivative featuring a four-membered azetidine ring substituted with a carbamoyl group (-CONH₂) at the 3-position. The azetidine ring, a strained heterocycle, is linked to the para position of the benzoic acid scaffold. This structural combination confers unique physicochemical and pharmacological properties. Such compounds are frequently explored as intermediates in drug discovery, particularly for antibacterial and anti-inflammatory applications .

特性

分子式 |

C11H12N2O3 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC名 |

4-(3-carbamoylazetidin-1-yl)benzoic acid |

InChI |

InChI=1S/C11H12N2O3/c12-10(14)8-5-13(6-8)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H2,12,14)(H,15,16) |

InChIキー |

XVLMMQTVYNAZEX-UHFFFAOYSA-N |

正規SMILES |

C1C(CN1C2=CC=C(C=C2)C(=O)O)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carbamoylazetidin-1-yl)benzoic acid typically involves the condensation of benzoic acid derivatives with azetidine derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

化学反応の分析

4. 科学研究への応用

4-(3-カルバモイルアゼチジン-1-イル)安息香酸は、以下を含むいくつかの科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性などの潜在的な生物学的活性を調査されています.

科学的研究の応用

4-(3-Carbamoylazetidin-1-yl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

作用機序

6. 類似の化合物との比較

類似の化合物

4-ヒドロキシ安息香酸: 化粧品における防腐剤であるパラベンを製造するために使用されていることが知られています.

4-アミノ安息香酸: 医薬品におけるビルディングブロックとして使用されており、さまざまな治療的用途があります.

チアゾール誘導体: 抗菌性や抗癌性などの多様な生物学的活性を有することが知られています.

独自性

4-(3-カルバモイルアゼチジン-1-イル)安息香酸は、その特定の構造的特徴により、独特の化学反応性と潜在的な用途を有するため、独特です。ベンゾ酸部分とアゼチジン環、カルバモイル基の組み合わせにより、さまざまな科学的および産業的用途のための汎用性の高い化合物となっています。

類似化合物との比較

Table 1: Key Structural Features and Properties

Key Observations:

Azetidine vs. The carbamoyl group in the target compound contrasts with SS3’s chloro and hydroxyphenyl groups, which increase lipophilicity but reduce solubility .

Carbamoyl vs. Triazole/Amino Groups: The triazole in ’s compound offers aromaticity and metal-chelating ability, whereas the carbamoyl group provides hydrogen-bonding sites for target recognition .

Pharmacological Implications: Azetidinones (e.g., SS3) are associated with antibacterial activity due to β-lactam-like reactivity . The carbamoyl variant may exhibit broader-spectrum activity with reduced toxicity. Thiazolidinones (e.g., SS4) are linked to antifungal and CNS modulation, likely due to sulfur’s electron-rich nature and structural mimicry of endogenous molecules .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Data

Key Insights:

- The carbamoyl group in the target compound lowers LogP compared to SS3’s chloro and hydroxyphenyl substituents, suggesting improved aqueous solubility.

- Caffeic acid’s high solubility stems from its dihydroxyphenyl and propenoic acid groups, which enhance ionization .

生物活性

4-(3-Carbamoylazetidin-1-yl)benzoic acid is a compound characterized by its unique azetidine structure and carbamoyl group, which may impart specific biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(3-Carbamoylazetidin-1-yl)benzoic acid can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 4-(3-Carbamoylazetidin-1-yl)benzoic acid

This compound's azetidine ring contributes to its unique properties, potentially affecting its interaction with biological systems.

The mechanism by which benzoic acid derivatives exert their antimicrobial effects often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For instance, compounds have been shown to increase membrane permeability in S. aureus, leading to cell lysis . While direct studies on the specific mechanism of 4-(3-Carbamoylazetidin-1-yl)benzoic acid are lacking, it is reasonable to hypothesize that it may share similar mechanisms with its analogs.

Case Studies and Research Findings

A comprehensive review of literature reveals a few key findings regarding the biological activity of related compounds:

- Antibacterial Efficacy : A study demonstrated that certain benzoic acid derivatives exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that modifications in the side chains significantly influenced their efficacy .

- Resistance Studies : Research on related compounds showed that bacteria like E. faecalis did not develop resistance over extended periods when treated with specific benzoic acid derivatives, suggesting a stable mechanism of action .

- Antioxidant Activity : Some derivatives have also been evaluated for antioxidant properties, with promising results indicating that they could scavenge free radicals effectively . This property may contribute to their overall therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。